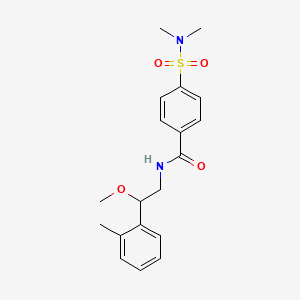
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide, also known as DMSB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression. Additionally, this compound has been shown to modulate the activity of ion channels, which are involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that this compound exhibits neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide has several advantages for use in lab experiments. It is a stable compound that can be stored for long periods without degradation. This compound is also soluble in various solvents, making it suitable for use in different experimental setups. However, this compound has some limitations for use in lab experiments. It has limited water solubility, which can make it difficult to use in aqueous-based experiments. Additionally, this compound has not been extensively studied for its toxicity, which can be a concern for some experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide. One potential direction is the development of new drug delivery systems using this compound. Another potential direction is the study of this compound for its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential use in the development of new anti-inflammatory and anti-cancer agents.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. This compound has several potential future directions for study, making it a promising compound for the development of new therapeutic agents.
Synthesemethoden
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide is synthesized using a specific method that involves the reaction of 4-aminobenzamide with N,N-dimethylsulfamide and 2-methoxy-2-(o-tolyl)ethyl chloroformate. The reaction takes place under specific conditions of temperature, pressure, and time, resulting in the formation of this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Additionally, this compound has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-14-7-5-6-8-17(14)18(25-4)13-20-19(22)15-9-11-16(12-10-15)26(23,24)21(2)3/h5-12,18H,13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBKJFOZTRTWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

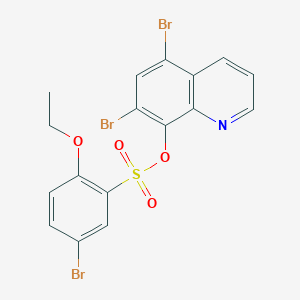
![(E)-ethyl 3-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2950359.png)
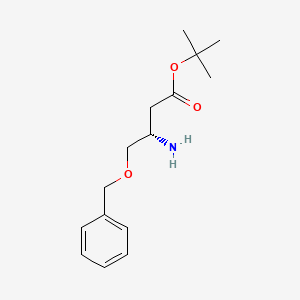
![1-(2-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2950361.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2950364.png)

![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}cyclobutane-1-carboxylic acid](/img/structure/B2950366.png)
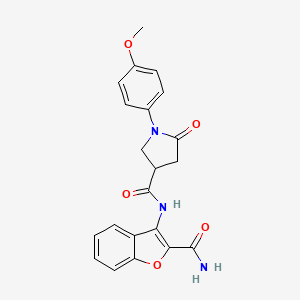
![1-(p-tolyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950369.png)
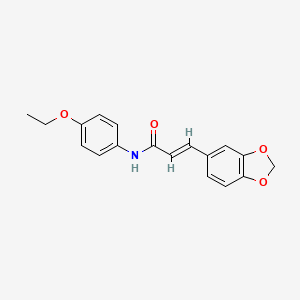
![(1H-benzo[d]imidazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2950374.png)

![1-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2950378.png)
![1-[(Cyclohexylcarbamoyl)amino]-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate](/img/structure/B2950379.png)